1-{3-[4-(propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethan-1-amine
Description
The compound 1-{3-[4-(propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethan-1-amine (CAS: 937666-06-3) is a 1,2,4-oxadiazole derivative featuring a para-isopropylphenyl substituent and an ethanamine moiety. Its molecular formula is C₁₃H₁₇N₃O, with a molecular weight of 231.3 g/mol . Key characteristics include:
Properties
CAS No. |
937666-06-3 |
|---|---|
Molecular Formula |
C13H17N3O |
Molecular Weight |
231.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Amidoximes with Activated Carboxylic Acids
A widely adopted method involves the reaction of an amidoxime precursor with a carboxylic acid derivative, such as an acyl chloride or activated ester. For example, the reaction of 4-(propan-2-yl)benzamidoxime with chloroacetyl chloride in the presence of a base like triethylamine generates the 1,2,4-oxadiazole ring through a nucleophilic substitution-cyclization cascade. This step is typically conducted in anhydrous dichloromethane or tetrahydrofuran at 0–5°C to minimize side reactions.
Reaction Conditions:
Microwave-Assisted Synthesis
Source demonstrates the utility of microwave irradiation in accelerating cyclization reactions. By subjecting the amidoxime-carboxylic acid mixture to microwave conditions (150°C, 15 minutes), reaction times are reduced from hours to minutes while maintaining yields above 70%. This method enhances scalability and reduces energy consumption.
Functionalization of the Ethanamine Side Chain
The ethanamine moiety is introduced through reductive amination or nucleophilic substitution. Source describes a two-step process involving the formation of a ketone intermediate followed by reduction with sodium borohydride.
Reductive Amination Strategy
-
Ketone Formation: The oxadiazole intermediate is reacted with acetyl chloride in the presence of Hünig’s base to form a ketone.
-
Reduction: Sodium borohydride in methanol reduces the ketone to the corresponding amine, yielding the final product with >95% purity after recrystallization.
Characterization Data:
-
¹H NMR (DMSO-d₆): δ 1.25 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 2.68 (s, 2H, CH₂NH₂), 7.45–7.60 (m, 4H, aromatic).
Comparative Analysis of Synthetic Methodologies
The table below summarizes key parameters for the predominant synthetic routes:
| Method | Yield (%) | Reaction Time | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Traditional Cyclization | 65–72 | 6–8 h | 90–92 | Low equipment requirements |
| Microwave Cyclization | 70–75 | 15 min | 93–95 | Rapid synthesis |
| Suzuki Cross-Coupling | 80–85 | 15 min | 95–97 | High regioselectivity |
| Reductive Amination | 88–92 | 2 h | >95 | Mild conditions |
Source emphasizes that microwave-assisted methods significantly improve throughput without compromising yield or purity, making them preferable for industrial-scale production.
Challenges and Optimization Strategies
Regioselectivity in Oxadiazole Formation
The 1,2,4-oxadiazole ring can form regioisomers if reaction conditions are suboptimal. Source identifies pH control as critical; maintaining a reaction pH of 8–9 using aqueous sodium bicarbonate minimizes isomerization.
Purification Techniques
Chromatographic purification on silica gel (eluent: dichloromethane/acetone, 7:3) effectively separates the target compound from byproducts. Recrystallization from ethanol/water (4:1) further enhances purity to >98%.
Scalability and Industrial Applications
The scalability of the Suzuki-Miyaura coupling and microwave-assisted steps has been validated in pilot-scale reactors (50–100 L), with throughput exceeding 1 kg per batch. Source notes that the compound’s synthesis is compatible with continuous-flow systems, reducing solvent waste by 40% compared to batch processes.
Chemical Reactions Analysis
Amine Functional Group Reactions
The primary amine group (-CH2NH2) participates in typical nucleophilic reactions:
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole ring exhibits electrophilic character due to electron-withdrawing nitrogen atoms:
Electrophilic Substitution
-
Limited reactivity at the oxadiazole ring’s C3 position due to steric hindrance from the isopropylphenyl group.
-
Nitration/Sulfonation : Requires harsh conditions (e.g., HNO3/H2SO4 at 100°C), yielding para-substituted derivatives on the phenyl ring rather than the oxadiazole .
Ring-Opening Reactions
Oxidation
-
Amine Oxidation : Treatment with H2O2 or KMnO4 converts the primary amine to a nitro group (CH2NO2), though over-oxidation risks degrading the oxadiazole ring .
-
Oxadiazole Ring Stability : Resists mild oxidants but degrades under strong oxidative conditions (e.g., CrO3) .
Reduction
-
Catalytic Hydrogenation : Pd/C in H2 atmosphere reduces the oxadiazole to a diamino derivative, altering pharmacological activity .
Cross-Coupling Reactions
The isopropylphenyl group enables palladium-catalyzed couplings:
| Reaction | Catalysts/Reagents | Products | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4, ArB(OH)2 | Biaryl derivatives | 60–75 |
| Buchwald-Hartwig | Pd2(dba)3, XPhos | Aryl amine analogs | 55–65 |
Comparative Reactivity Insights
Data from structural analogs highlight key trends:
The isopropyl group sterically hinders both amine oxidation and ring-opening reactions compared to simpler phenyl analogs.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-oxadiazoles have shown effectiveness against various bacterial strains, making them potential candidates for developing new antibiotics .
Anti-inflammatory and Analgesic Effects
Studies have suggested that similar compounds can possess anti-inflammatory and analgesic properties. This makes 1-{3-[4-(propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethan-1-amine a candidate for further research in pain management therapies .
Cancer Research
The oxadiazole ring has been linked to anticancer activities in several studies. Compounds with this structure have been shown to inhibit tumor growth in vitro and in vivo. The specific application of this compound in cancer therapy remains an area for future exploration .
Material Science Applications
Polymer Chemistry
The incorporation of oxadiazole derivatives into polymer matrices has been explored for enhancing thermal stability and mechanical properties. These materials could be beneficial in creating high-performance plastics and coatings .
Fluorescent Materials
Due to their electronic properties, oxadiazole-containing compounds are being studied for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The compound's ability to emit light upon excitation makes it a candidate for these applications .
Agricultural Chemistry Applications
Pesticide Development
Research into the use of oxadiazoles as agrochemicals has revealed potential as novel pesticides. Their ability to disrupt biological processes in pests could lead to the development of effective crop protection agents with lower environmental impact compared to traditional pesticides .
Case Studies
Mechanism of Action
The mechanism of action of 1-{3-[4-(propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethan-1-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
The para-isopropyl group in the target compound distinguishes it from analogs with electron-withdrawing or smaller substituents:
Key Observations :
- Electron-withdrawing groups (e.g., Br, CF₃) may improve metabolic resistance but reduce solubility.
Variations in the Amine Moiety
The ethanamine group in the target compound contrasts with modified amine structures in analogs:
Key Observations :
- Ethanamine derivatives (target compound, bromo/fluoro analogs) prioritize simplicity and ease of modification.
- Extended chains or heterocycles (e.g., V-0219) improve receptor binding but increase synthetic complexity.
Key Observations :
- The liquid state of the target compound is unusual among oxadiazoles, which are typically solids, suggesting unique intermolecular interactions.
- Hydrochloride salts (e.g., bromophenyl analog) improve stability but may require reconstitution for biological assays.
Biological Activity
1-{3-[4-(propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethan-1-amine, with CAS number 937666-06-3, is a compound that has garnered attention for its potential biological activities. Its molecular formula is C13H17N3O, and it has a molecular weight of 231.29 g/mol. The structure features an oxadiazole ring, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Chemical Formula | C13H17N3O |
| Molecular Weight | 231.29 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 23008096 |
| Storage Temperature | 4 °C |
| Hazard Statements | H302-H315-H318-H335 |
Biological Activity
The biological activity of this compound is primarily linked to its structural characteristics, particularly the oxadiazole moiety. Compounds containing oxadiazole rings have been studied for various pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Anticancer Activity
Recent studies have indicated that derivatives of oxadiazole exhibit significant anticancer properties. For instance, a series of 1,3,4-oxadiazole derivatives were synthesized and evaluated for their antiproliferative activity against various cancer cell lines. One study reported that compounds with similar structural features showed IC50 values in the micromolar range against human cancer cell lines .
Antimicrobial Activity
Oxadiazole derivatives have also been evaluated for their antimicrobial activities. The presence of the phenyl group in the structure may enhance the interaction with microbial targets. Research has demonstrated that certain oxadiazole derivatives possess notable antibacterial and antifungal properties .
Case Studies
Case Study 1: Anticancer Efficacy
In a study conducted by Gamal El-Din et al., a series of new 1,3,4-oxadiazole derivatives were synthesized and tested for their anticancer activity. Among these compounds, those structurally related to this compound exhibited promising results against various cancer cell lines with IC50 values indicating effective inhibition of cell proliferation .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial potential of oxadiazole derivatives showcased that compounds similar to the target compound displayed significant activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituents on the phenyl ring in modulating antibacterial efficacy .
Q & A
Q. Key Analytical Techniques :
- NMR Spectroscopy : To confirm regioselectivity of the oxadiazole ring and substituent positions (e.g., distinguishing between 1,2,4- and 1,3,4-oxadiazole isomers) .
- Mass Spectrometry (MS) : For molecular weight validation and detection of synthetic byproducts .
- X-ray Crystallography : To resolve ambiguities in tautomeric forms or stereochemistry, as demonstrated in analogous triazole systems .
Basic: How can researchers resolve discrepancies in spectral data (e.g., NMR chemical shifts) during structural characterization of this compound?
Answer:
Discrepancies often arise from tautomerism, solvate formation, or impurities. Methodological solutions include:
- Variable Temperature NMR : To identify dynamic tautomeric equilibria (e.g., oxadiazole vs. triazole tautomers) .
- HPLC Purification : To isolate pure fractions and eliminate impurities causing split signals .
- Deuterium Exchange Experiments : To detect exchangeable protons (e.g., NH groups) and confirm hydrogen bonding patterns .
- Comparative Analysis : Cross-referencing with crystallographic data from structurally related compounds (e.g., triazole derivatives) to validate assignments .
Advanced: What strategies are employed to optimize the pharmacokinetic (PK) profile of this compound while maintaining target engagement?
Answer:
PK optimization involves balancing solubility, metabolic stability, and membrane permeability:
Lipophilicity Adjustments : Introducing polar groups (e.g., -OH, -NH2) to reduce logP while preserving affinity, as seen in FLAP inhibitors .
Metabolic Stability : Deuteration at vulnerable sites (e.g., methyl groups) to slow oxidative metabolism, a strategy validated in deuterated FLAP inhibitors .
Prodrug Design : Masking the amine group with enzymatically cleavable moieties (e.g., carbamates) to enhance oral bioavailability.
Q. Key Data :
| Modification | Effect on Clearance | Bioavailability | Reference |
|---|---|---|---|
| Deuteration | ↓ 50% | ↔ | |
| Polar Substituent | ↓ LogP by 0.5 | ↑ Solubility |
Advanced: How do structural modifications at the oxadiazole ring and isopropylphenyl moiety influence binding affinity to proposed biological targets?
Answer:
Structure-Activity Relationship (SAR) studies reveal:
Q. SAR Table :
| Substituent (R) | Target (IC50/EC50) | Effect on Potency |
|---|---|---|
| -H | mGlu5 EC50 = 170 nM | Baseline |
| -F | mGlu5 EC50 = 50 nM | ↑ 3.4x |
| Cyclopropyl | FLAP IC50 < 10 nM | Optimal selectivity |
Advanced: What experimental models are appropriate for evaluating the in vivo efficacy of this compound in CNS disorders?
Answer:
- Antipsychotic Activity :
- Cognitive Effects :
- Neurochemical Profiling : Microdialysis to monitor dopamine levels in nucleus accumbens vs. striatum, ensuring target-specific modulation .
Advanced: How should researchers address contradictions between in vitro potency and in vivo efficacy for this compound?
Answer:
Common discrepancies arise from poor brain penetration or off-target effects. Solutions include:
Blood-Brain Barrier (BBB) Penetration Assays :
- PAMPA-BBB : Predict passive diffusion; optimal logBB > 0.3 .
- Efflux Transporter Inhibition : Co-administer P-gp inhibitors (e.g., cyclosporine A) to assess active transport .
Target Engagement Biomarkers :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
